Thiazyl chloride

Vue d'ensemble

Description

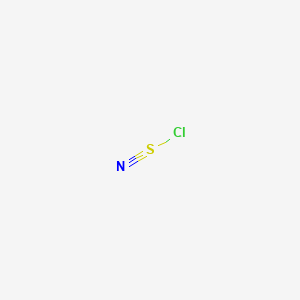

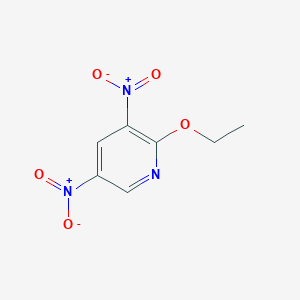

Thiazyl chloride is a chemical compound with the molecular formula ClNS. It is a heterocyclic compound that contains sulfur and nitrogen atoms .

Synthesis Analysis

Thiazyl chloride can be synthesized using a common synthetic protocol for the synthesis of thiazoles and thiazolines. The reaction conditions are mild and pure products are obtained without work-up and column purification . Another study mentions the synthesis of thiazyl dichloride anion NSCl2−, which is surprisingly stable and can be isolated on a macroscopic scale when a large countercation is present .

Molecular Structure Analysis

The molecular structure of Thiazyl chloride consists of sulfur and nitrogen atoms in such a way that the pi (π) electrons are free to move from one bond to other bonds, rendering aromatic ring properties . The Thiazyl chloride molecule contains a total of 2 bonds. There are 2 non-H bond(s), 1 multiple bond(s), and 1 triple bond(s) .

Chemical Reactions Analysis

Thiazyl chloride has been studied extensively for its valence shell HeI photoelectron spectrum. High-level (CASSCF-MRCI) ab initio calculations have been used to investigate the structural, electronic, and vibrational properties of the electronic ground state of Thiazyl chloride . Other studies have investigated the reactions of organic nitriles with Thiazyl chloride .

Physical And Chemical Properties Analysis

Thiazyl chloride has a molecular weight of 81.53 g/mol. It has 0 hydrogen bond donor count and 2 hydrogen bond acceptor count. It has a rotatable bond count of 0. The exact mass is 80.9439979 g/mol .

Applications De Recherche Scientifique

1. Synthesis of Thiazoline and Thiazole Derivatives Thiazyl chloride is used in the synthesis of thiazoline and thiazole derivatives . These derivatives are integral parts of numerous natural products, drugs, and many useful molecules such as ligands for metal catalysis . They show a wide range of biological activities such as anticancer, antimicrobial, antimalarial, anti-tuberculosis, neurotoxic, and many other useful properties .

Drug Development

Thiazyl chloride is used in the development of various drugs . Some of the approved drugs that contain thiazoline and thiazole moieties include dasatinib (anticancer), ritonavir (anti-HIV), nizatidine (anti-ulcer), and fentiazac (anti-inflammatory), among several medicines .

Organic Synthesis and Asymmetric Catalysis

Thiazoline derivatives, synthesized using Thiazyl chloride, have received recent attention in organic synthesis and asymmetric catalysis as ligands .

Solar Cells and Organic Electronics

Thiazole-based efficient solar cells, organic semiconductors, and electronics have been receiving attention in recent years . Thiazyl chloride plays a crucial role in the synthesis of these thiazole-based materials.

Experimental and Theoretical Studies

Thiazyl chloride is used in experimental and theoretical studies to investigate the structural, electronic, and vibrational properties of its electronic ground state and of the low-lying electronic states .

Preparation of Thiazyl Chloride Trimer

Thiazyl chloride is used in the preparation of its trimer, N3S3Cl3 . This is a two-step synthesis where disulfurdichloride, S2Cl2, reacts with ammonium chloride, NH4Cl producing S3N2Cl2 which then reacts with chlorine, Cl2, to give the solid product, S3N3Cl3 .

Safety and Hazards

Mécanisme D'action

Target of Action

Thiazyl chloride (NSCl) is primarily used as a chlorinating reagent . It interacts with alcohols, converting them into alkyl chlorides .

Mode of Action

The interaction of thiazyl chloride with its targets proceeds through a substitution reaction, specifically an SN2 mechanism . The first step involves the attack of the oxygen atom in the alcohol on the sulfur atom of thiazyl chloride, which results in the displacement of a chloride ion . This reaction effectively converts the alcohol into a better leaving group, facilitating further chemical reactions .

Result of Action

The primary molecular effect of thiazyl chloride’s action is the transformation of alcohols into alkyl chlorides . This conversion can enable a variety of downstream chemical reactions, potentially leading to the synthesis of a wide range of organic compounds. On a cellular level, the impact of thiazyl chloride would largely depend on the specific context and the other compounds present.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of thiazyl chloride. For instance, the presence of other reactive species could potentially interfere with its intended reactions. Moreover, factors such as temperature and pH could also affect the rate and outcome of its reactions. It’s also worth noting that thiazyl chloride is a moderately volatile compound , which means its stability and reactivity could be influenced by factors related to the gaseous environment, such as pressure and humidity.

Propriétés

IUPAC Name |

azanylidyne(chloro)-λ4-sulfane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/ClNS/c1-3-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWVIYFTZAHMHIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N#SCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70938043 | |

| Record name | Thiazyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70938043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

81.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thiazyl chloride | |

CAS RN |

17178-58-4 | |

| Record name | Thiazyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017178584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiazyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70938043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Ethoxybenzo[d]isothiazole 1,1-dioxide](/img/structure/B100248.png)

![2-[(3-Bromophenyl)carbamoyl]benzoic acid](/img/structure/B100250.png)

![9,10-Anthracenedione, 1,4-bis[(2-bromo-4,6-dimethylphenyl)amino]-](/img/structure/B100261.png)